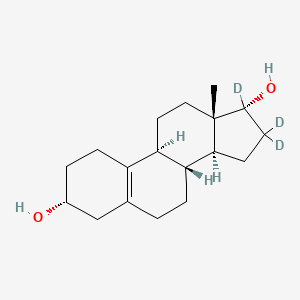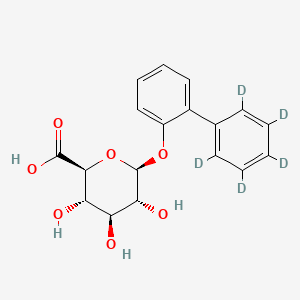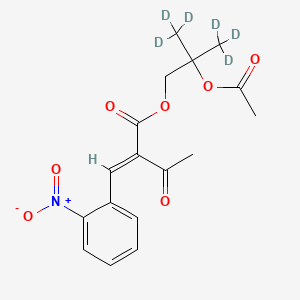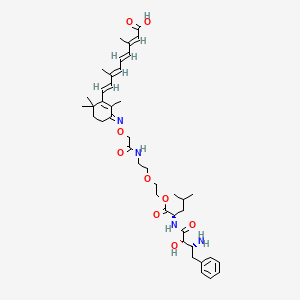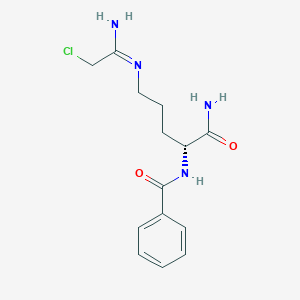
Acid-PEG14-t-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid-PEG14-t-butyl ester: is a polyethylene glycol (PEG) derivative characterized by the presence of an acid functional group at one end and a t-butyl ester group at the other end. This compound is commonly used as a PEG linker in various biochemical and pharmaceutical applications due to its ability to increase solubility in aqueous media and facilitate the formation of stable amide bonds with primary amine groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acid-PEG14-t-butyl ester typically involves the reaction of polyethylene glycol with t-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the t-butyl ester-protected PEG derivative. The terminal carboxylic acid group can be introduced by subsequent hydrolysis under acidic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product. The compound is typically purified through techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Acid-PEG14-t-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid group can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds
Hydrolysis: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxylic acid
Common Reagents and Conditions:
EDC or HATU: Used as activators for amide bond formation.
Acidic Conditions: Employed for the deprotection of the t-butyl ester group
Major Products:
Applications De Recherche Scientifique
Acid-PEG14-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker for the synthesis of various PEGylated compounds, enhancing their solubility and stability
Biology: Facilitates the conjugation of PEG moieties to biomolecules such as peptides, proteins, and antibodies, improving their pharmacokinetic properties
Medicine: Employed in the development of advanced drug delivery systems, prodrugs, and bioconjugates, enabling targeted delivery and controlled release of therapeutic agents
Industry: Utilized in the production of PEGylated materials for various industrial applications, including coatings, adhesives, and lubricants
Mécanisme D'action
The mechanism of action of Acid-PEG14-t-butyl ester involves the formation of stable amide bonds with primary amine groups through the activation of the terminal carboxylic acid group. The hydrophilic PEG spacer increases the solubility of the conjugated biomolecules in aqueous media, enhancing their stability and bioavailability. The t-butyl ester group provides protection during synthesis and can be deprotected under acidic conditions to yield the free carboxylic acid .
Comparaison Avec Des Composés Similaires
- Acid-PEG12-t-butyl ester
- Acid-PEG16-t-butyl ester
- Acid-PEG20-t-butyl ester
Comparison: Acid-PEG14-t-butyl ester is unique due to its specific PEG chain length, which provides an optimal balance between solubility and stability. Compared to shorter PEG derivatives such as Acid-PEG12-t-butyl ester, this compound offers improved solubility and reduced steric hindrance. On the other hand, longer PEG derivatives like Acid-PEG20-t-butyl ester may provide higher solubility but can introduce additional steric hindrance and complexity in synthesis .
Propriétés
Formule moléculaire |
C36H70O18 |
|---|---|
Poids moléculaire |
790.9 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C36H70O18/c1-36(2,3)54-35(39)5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-29-31-53-33-32-52-30-28-50-26-24-48-22-20-46-18-16-44-14-12-42-10-8-40-6-4-34(37)38/h4-33H2,1-3H3,(H,37,38) |
Clé InChI |
OCVPXPPRSHQETN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


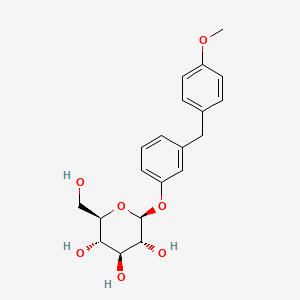
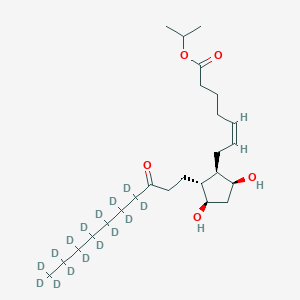

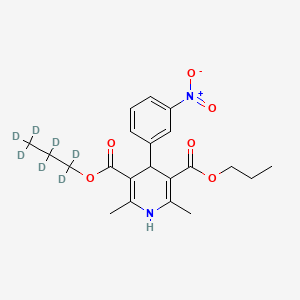


![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12426122.png)
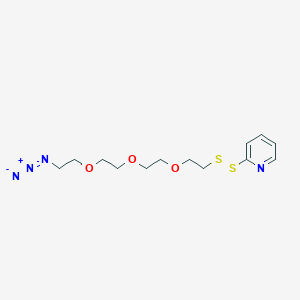
![(8R,10R,14R)-12-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12426128.png)
